Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate
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Overview
Description
Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One possible route includes:
Formation of the thiophene ring: Starting from a suitable precursor, such as 3-methylthiophene, the ring is functionalized to introduce the necessary substituents.
Introduction of the carbamoyl group: This can be achieved through a reaction with an appropriate carbamoyl chloride under basic conditions.
Esterification: The ethoxycarbonylamino group is introduced via esterification with ethyl chloroformate.
Final coupling: The isopropyl ester is formed through a reaction with isopropanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbamoyl or ester groups can yield corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential drug candidate for various therapeutic targets.
Industry: Use in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-carbamoyl-5-(methoxycarbonylamino)-3-methylthiophene-2-carboxylate
- Propan-2-yl 4-carbamoyl-5-(butoxycarbonylamino)-3-methylthiophene-2-carboxylate
Uniqueness
Propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxycarbonylamino group, in particular, may influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
propan-2-yl 4-carbamoyl-5-(ethoxycarbonylamino)-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-5-19-13(18)15-11-8(10(14)16)7(4)9(21-11)12(17)20-6(2)3/h6H,5H2,1-4H3,(H2,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAODKOWFLYXAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=C(S1)C(=O)OC(C)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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